molecular formula C8H3F3LiN3O2 B2906892 Lithium 8-(trifluoromethyl)-[1,2,4]triazolo[4,3-A]pyridine-3-carboxylate CAS No. 2253629-46-6

Lithium 8-(trifluoromethyl)-[1,2,4]triazolo[4,3-A]pyridine-3-carboxylate

Cat. No. B2906892
CAS RN: 2253629-46-6
M. Wt: 237.07
InChI Key: ZLDFQVCSHZPQGS-UHFFFAOYSA-M
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Description

“Lithium 8-(trifluoromethyl)-[1,2,4]triazolo[4,3-A]pyridine-3-carboxylate” is a compound with the CAS Number: 2253629-46-6 . It has a molecular weight of 237.07 . The compound is a powder at room temperature .


Molecular Structure Analysis

The InChI Code for this compound is 1S/C8H4F3N3O2.Li/c9-8(10,11)4-2-1-3-14-5(4)12-13-6(14)7(15)16;/h1-3H,(H,15,16);/q;+1/p-1 . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

“Lithium 8-(trifluoromethyl)-[1,2,4]triazolo[4,3-A]pyridine-3-carboxylate” is a powder at room temperature . It has a molecular weight of 237.07 .

Scientific Research Applications

Anticonvulsant Drug Application

Trifluoromethyl-1,2,4-triazole derivatives have been applied as anticonvulsant drugs. These compounds can interact with central nervous system receptors or ion channels to prevent seizures .

GlyT1 Inhibitor Application

These derivatives can also act as inhibitors for the glycine transporter 1 (GlyT1), which is involved in the modulation of neurotransmitter systems and may have implications in treating disorders like schizophrenia .

Anti-HIV-1 Reagent Application

Some triazole derivatives have shown potential as anti-HIV-1 reagents. They may interfere with viral replication or entry into host cells .

NK1-Receptor Ligand Application

NK1 receptors are involved in pain perception and mood regulation. Triazole derivatives can serve as ligands for these receptors, potentially leading to new pain management or antidepressant medications .

Antidiabetic Activity

Triazolo[4,3-a]pyrazine derivatives exhibit antidiabetic properties and are key pharmacophores in drugs like sitagliptin phosphate for treating type II diabetes mellitus .

Anti-Platelet Aggregation

These compounds can also have anti-platelet aggregation effects, which could be beneficial in preventing thrombosis and cardiovascular diseases .

Anti-Fungal and Anti-Bacterial Properties

Triazolo derivatives have shown anti-fungal and anti-bacterial activities, indicating their potential use in developing new antimicrobial agents .

Anti-Malarial and Anti-Tubercular Properties

They also exhibit anti-malarial and anti-tubercular properties, which could contribute to treatments for these infectious diseases .

Frontiers in Chemistry MDPI Molecules

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

While specific future directions for “Lithium 8-(trifluoromethyl)-[1,2,4]triazolo[4,3-A]pyridine-3-carboxylate” are not available in the retrieved data, research into related compounds suggests potential applications in the development of new antimicrobial agents and as positive allosteric modulators of the metabotropic glutamate 2 receptor .

properties

IUPAC Name

lithium;8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F3N3O2.Li/c9-8(10,11)4-2-1-3-14-5(4)12-13-6(14)7(15)16;/h1-3H,(H,15,16);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLDFQVCSHZPQGS-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].C1=CN2C(=NN=C2C(=O)[O-])C(=C1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3F3LiN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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